

# Application Notes: Chrome Azurol S (CAS) Assay Protocol for Achromobactin Detection

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## Compound of Interest

Compound Name: *Achromobactin*

Cat. No.: *B1264253*

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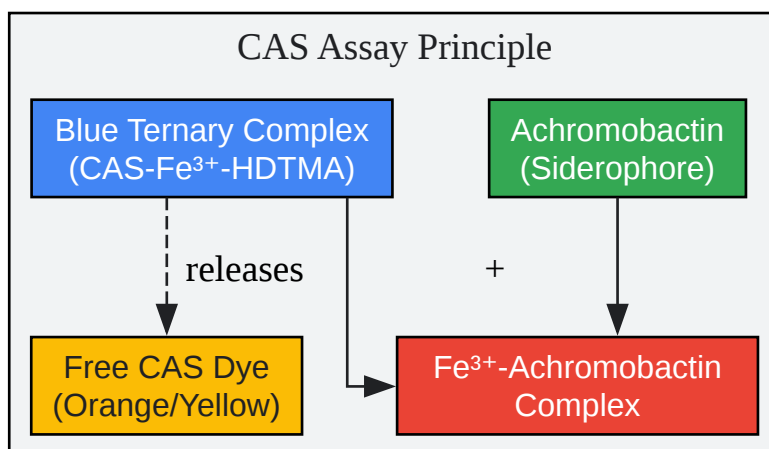
Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Achromobactin** is a siderophore produced by various bacteria to scavenge ferric iron ( $\text{Fe}^{3+}$ ) from the environment. Siderophores are high-affinity iron-chelating compounds that play a crucial role in microbial survival and virulence, making them potential targets for novel therapeutic strategies. The Chrome Azurol S (CAS) assay is a universal, colorimetric, and rapid method for detecting and quantifying siderophore production, independent of their specific chemical structure.[1][2] This application note provides a detailed protocol for the detection and quantification of **Achromobactin** using the CAS assay.

## Principle of the CAS Assay

The CAS assay operates on the principle of iron competition.[3] The assay reagent is a ternary complex formed between the dye Chrome Azurol S, ferric iron ( $\text{Fe}^{3+}$ ), and a cationic detergent such as hexadecyltrimethylammonium bromide (HDTMA).[4][5] This complex is intensely blue. When a sample containing a siderophore like **Achromobactin** is introduced, the siderophore—possessing a higher affinity for iron—sequesters the  $\text{Fe}^{3+}$  from the dye complex.[3] This action releases the free CAS dye, resulting in a visible color change from blue to orange or yellow.[1][4] This change can be observed qualitatively as a halo on an agar plate or measured spectrophotometrically for quantitative analysis.[1][2]



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Caption: The competitive binding of iron by **Achromobactin** releases the CAS dye, causing a color change.

## Experimental Protocols

It is critical to use high-purity water and acid-washed glassware (e.g., soaked in 6M HCl) to eliminate trace iron contamination, which can interfere with the assay.[4][6][7]

## Preparation of Reagents

Table 1: Composition of CAS Blue Dye Solution

Component	Stock Solution	Mixing Instructions
Solution 1	0.06 g Chrome Azurol S in 50 mL ddH <sub>2</sub> O	-
Solution 2	0.0027 g FeCl <sub>3</sub> ·6H <sub>2</sub> O in 10 mL of 10 mM HCl	-
Solution 3	0.073 g HDTMA in 40 mL ddH <sub>2</sub> O	-
Final Blue Dye	N/A	Slowly add Solution 2 to Solution 1, then slowly add this mixture to Solution 3 with constant stirring. The resulting solution should be dark blue. Autoclave and store in a dark bottle. <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[8]</a>

Table 2: Components for CAS Agar Medium

Component	Amount	Notes
Minimal Media 9 (MM9) Salts	100 mL	Prepare 5x stock (15 g $\text{KH}_2\text{PO}_4$ , 25 g NaCl, 50 g $\text{NH}_4\text{Cl}$ in 500 mL ddH <sub>2</sub> O).[4]
PIPES Buffer	32.24 g	Dissolve in 750 mL ddH <sub>2</sub> O. The pH must be adjusted to ~6.0 for PIPES to dissolve, then adjust the final pH to 6.8. [4]
Bacto Agar	15 g	Add to the PIPES buffer solution.
Casamino Acids (10%)	30 mL	Iron must be removed by extraction with 3% 8-hydroxyquinoline in chloroform. Filter sterilize.[4]
Glucose (20%)	10 mL	Autoclave or filter sterilize separately.[4]
CAS Blue Dye Solution	100 mL	Prepare as described in Table 1.

## Protocol 1: Qualitative/Semi-Quantitative CAS Agar Plate Assay

This method is used for the visual detection of siderophore production by observing a color change (halo) around a microbial colony.

### Methodology:

- Prepare CAS Agar: Prepare the PIPES/agar mixture (Table 2) and autoclave. Cool to 50°C in a water bath.[4]
- Add Supplements: Aseptically add the sterile Casamino acids, glucose, and the prepared CAS Blue Dye Solution to the cooled agar. Mix gently but thoroughly to avoid bubbles.[4][7]

The final ratio should be 1 part Blue Dye to 9 parts agar medium.[3]

- Pour Plates: Pour the CAS agar into sterile petri dishes and allow them to solidify.
- Inoculation: Spot-inoculate 10 µL of bacterial culture (e.g., grown in iron-limited broth) onto the center of the CAS agar plates.[6][7]
- Incubation: Incubate the plates at the optimal growth temperature (e.g., 28-37°C) for 24-72 hours.[3][7]
- Observation: Siderophore production is indicated by the formation of an orange, yellow, or purple halo around the colony against the blue background of the agar.[8][9]
- Semi-Quantification: The Siderophore Production Index (SPI) can be calculated by measuring the diameter of the halo and the colony.[6]
  - $SPI = (\text{Halo Diameter} - \text{Colony Diameter}) / \text{Colony Diameter}$

Overlay CAS (O-CAS) Assay Modification: Some bacteria may be inhibited by the HDTMA in the CAS agar.[4] The O-CAS method avoids this by first growing the microorganism on its optimal medium, then overlaying it with a soft CAS agar.[4][9][10]

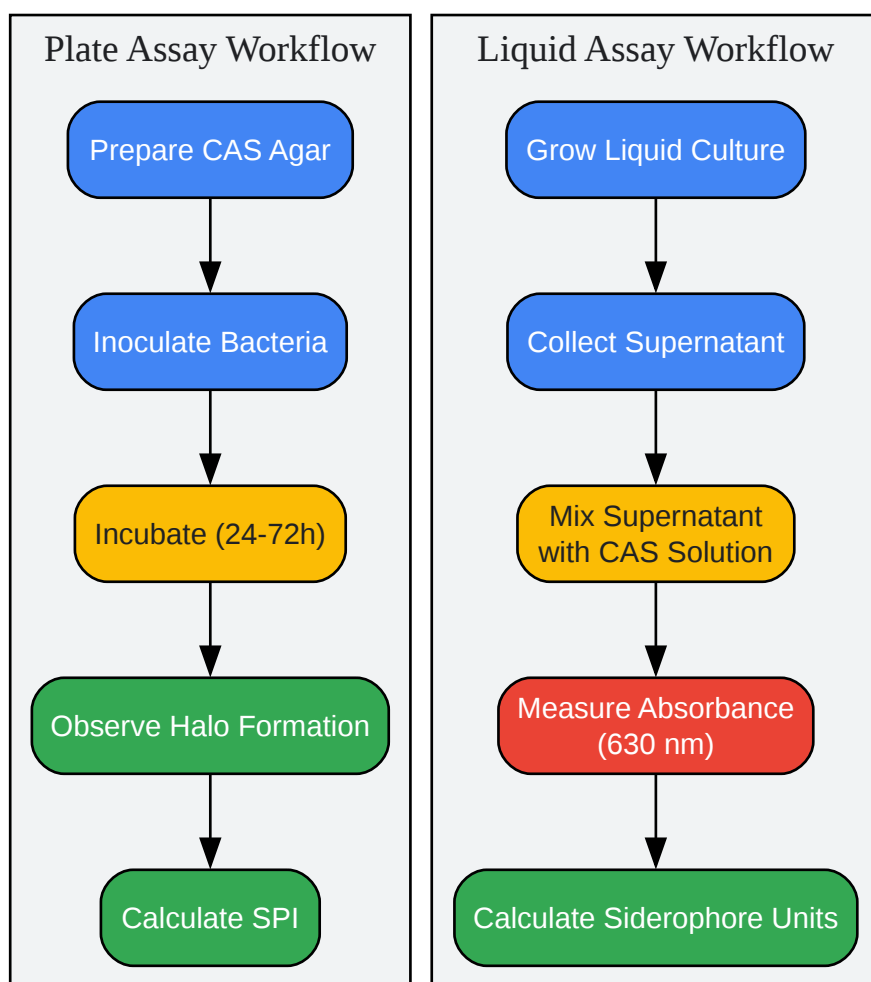
## Protocol 2: Quantitative Liquid CAS Assay

This protocol allows for the spectrophotometric quantification of siderophores in liquid culture supernatants.

Methodology:

- Culture Preparation: Grow the bacterial strain in a suitable iron-limited liquid medium to induce **Achromobactin** production.
- Sample Collection: Centrifuge the culture at high speed (e.g., 11,000 x g for 15 min) to pellet the cells.[11] Collect the cell-free supernatant for analysis.
- Assay Reaction:

- In a microplate well or cuvette, mix 100 µL of the cell-free supernatant with 100 µL of the CAS Blue Dye Solution (prepared as in Table 1).[\[3\]](#)
- Prepare a reference sample (Ar) by mixing 100 µL of sterile, uninoculated growth medium with 100 µL of the CAS Blue Dye Solution.[\[3\]](#)
- Incubation: Incubate the mixture at room temperature for a period ranging from 20 minutes to a few hours to allow the color change to stabilize.[\[3\]](#)
- Spectrophotometry: Measure the absorbance of the sample (As) and the reference (Ar) at 630 nm.[\[3\]](#)[\[12\]](#)[\[13\]](#)
- Calculation: The quantity of siderophore is calculated as a percentage of siderophore units relative to the uninoculated control.
  - % Siderophore Units =  $[(Ar - As) / Ar] \times 100$



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Caption: Experimental workflows for qualitative (plate) and quantitative (liquid) CAS assays.

## Data Presentation and Interpretation

Quantitative results from the liquid CAS assay provide a robust measure of siderophore production. The data can be presented to compare production across different strains, growth conditions, or time points.

Table 3: Representative Quantitative Data for Siderophore Production

(Note: These values are illustrative. Actual results will vary based on the bacterial strain, specific culture conditions, and incubation time.)

Bacterial Strain	Carbon Source	Incubation Time (h)	% Siderophore Units (at A <sub>630</sub> )
Pseudomonas chlororaphis	Glucose (5 mM)	48	65.2 ± 4.5
Pseudomonas chlororaphis	Succinate (5 mM)	48	78.9 ± 5.1
Nocardioides simplex	Glucose (5 mM)	72	55.4 ± 3.8
Negative Control (e.g., non-producer)	Glucose (5 mM)	48	< 5.0

Data adapted from optimization studies on various siderophore-producing bacteria.[14]

## Key Considerations and Troubleshooting

- pH Sensitivity: The color of the CAS-Fe complex is pH-dependent. Ensure the pH of the final medium is correctly adjusted (typically to 6.8) to avoid false results.[4]
- Iron Contamination: The assay is highly sensitive to trace iron. All glassware must be meticulously cleaned, and high-purity reagents should be used.[6][7]
- HDTMA Toxicity: HDTMA can be toxic to some microorganisms, particularly Gram-positive bacteria and fungi.[4] If growth is inhibited, the O-CAS assay is a recommended alternative. [4][9]
- Controls: Always include a positive control (a known siderophore producer) and a negative control (a non-producing strain or sterile medium) to validate the assay's performance.[6]

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